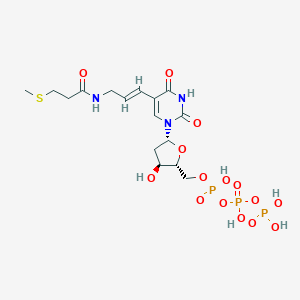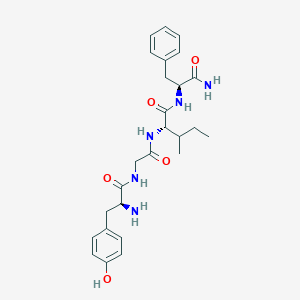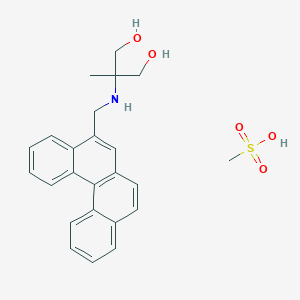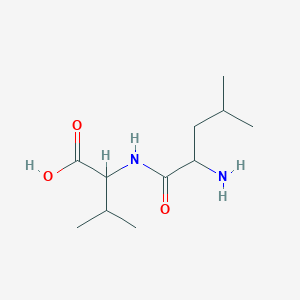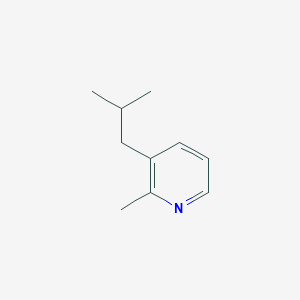
3-Isobutyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-2-methylpyridine, also known as IBMP, is a chemical compound that belongs to the class of pyridines. It is a colorless liquid with a strong odor and is commonly used in research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood. However, it is known to interact with certain receptors in the brain, including the nicotinic acetylcholine receptor. 3-Isobutyl-2-methylpyridine has been shown to affect the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
3-Isobutyl-2-methylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters, as mentioned above. It has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs. Additionally, 3-Isobutyl-2-methylpyridine has been shown to have an effect on the immune system, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isobutyl-2-methylpyridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also has a strong odor, which makes it easy to detect in experiments. However, there are also limitations to its use. 3-Isobutyl-2-methylpyridine has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, its strong odor may be a disadvantage in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to 3-Isobutyl-2-methylpyridine. One area of interest is its potential role in drug discovery and development. 3-Isobutyl-2-methylpyridine has been shown to interact with certain receptors in the brain, which may make it a promising target for the development of new drugs. Additionally, 3-Isobutyl-2-methylpyridine may have potential applications in the treatment of certain neurological disorders. Further research is needed to fully understand the potential of 3-Isobutyl-2-methylpyridine in these areas.
Conclusion:
In conclusion, 3-Isobutyl-2-methylpyridine is a chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying olfaction, taste perception, and drug discovery. While the mechanism of action of 3-Isobutyl-2-methylpyridine is not fully understood, it has been shown to have a variety of biochemical and physiological effects. There are also several future directions for research related to 3-Isobutyl-2-methylpyridine, including its potential role in drug discovery and development.
Synthesemethoden
The synthesis of 3-Isobutyl-2-methylpyridine involves the reaction of 2-methyl-5-nitropyridine with isobutylmagnesium bromide in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of 3-Isobutyl-2-methylpyridine.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-2-methylpyridine has been widely used in scientific research due to its unique properties. It is commonly used as a flavoring agent in the food industry, but its role in research is much more significant. 3-Isobutyl-2-methylpyridine has been used in studies related to olfaction and taste perception. It is also used in studies related to drug discovery and development, as it has been shown to interact with certain receptors in the brain.
Eigenschaften
CAS-Nummer |
110824-06-1 |
|---|---|
Produktname |
3-Isobutyl-2-methylpyridine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-methyl-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-5-4-6-11-9(10)3/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
OENODJPDTAXGNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)CC(C)C |
Kanonische SMILES |
CC1=C(C=CC=N1)CC(C)C |
Synonyme |
Pyridine, 2-methyl-3-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



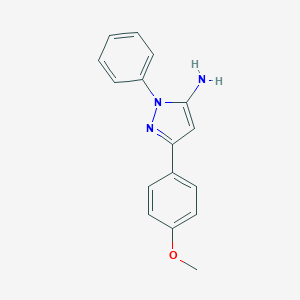
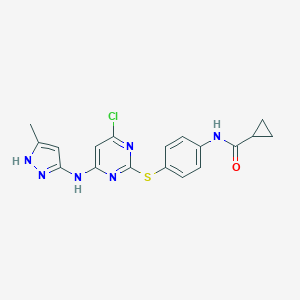
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)
